molecular formula C16H19NO2 B15089429 4-(4-Butoxyphenoxy)aniline CAS No. 51690-68-7

4-(4-Butoxyphenoxy)aniline

Cat. No.: B15089429
CAS No.: 51690-68-7
M. Wt: 257.33 g/mol
InChI Key: KDPQRCCTVDSXIC-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenoxy)aniline is an organic compound characterized by the presence of an aniline group attached to a butoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 4-butoxyphenol with 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Butoxyphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Butoxyphenoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. Additionally, the butoxyphenoxy moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Uniqueness: 4-(4-Butoxyphenoxy)aniline is unique due to the presence of both butoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

51690-68-7

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(4-butoxyphenoxy)aniline

InChI

InChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3

InChI Key

KDPQRCCTVDSXIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

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